molecular formula C4H9N B14477601 N-propylmethanimine CAS No. 71274-92-5

N-propylmethanimine

Cat. No.: B14477601
CAS No.: 71274-92-5
M. Wt: 71.12 g/mol
InChI Key: IGPVHWXJXDFSIH-UHFFFAOYSA-N
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Description

N-propylmethanimine: is an organic compound classified as an imine It features a nitrogen atom double-bonded to a carbon atom, which is also bonded to a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylmethanimine can be synthesized through the reaction of propylamine with formaldehyde. The reaction typically occurs under acidic conditions to facilitate the formation of the imine bond. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCHO} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{N=CH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pH.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-propylmethanimine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

Chemistry: N-propylmethanimine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of imine chemistry and its reactivity.

Biology: In biological research, this compound is used to study enzyme mechanisms that involve imine intermediates. It is also used in the synthesis of biologically active molecules.

Medicine: this compound derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various chemical syntheses.

Mechanism of Action

N-propylmethanimine exerts its effects through the formation of imine bonds with various substrates. The nitrogen atom in the imine group acts as a nucleophile, participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

  • N-methylmethanimine
  • N-ethylmethanimine
  • N-isopropylmethanimine

Comparison: N-propylmethanimine is unique due to its specific alkyl group, which influences its reactivity and physical properties. Compared to N-methylmethanimine and N-ethylmethanimine, this compound has a longer carbon chain, affecting its solubility and boiling point. N-isopropylmethanimine, on the other hand, has a branched structure, leading to different steric effects and reactivity.

Properties

CAS No.

71274-92-5

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

IUPAC Name

N-propylmethanimine

InChI

InChI=1S/C4H9N/c1-3-4-5-2/h2-4H2,1H3

InChI Key

IGPVHWXJXDFSIH-UHFFFAOYSA-N

Canonical SMILES

CCCN=C

Origin of Product

United States

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